1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate
CAS No.: 856781-81-2
Cat. No.: VC11986874
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856781-81-2 |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1 |
| Standard InChI Key | AVFGEGRRBQUROI-LBPRGKRZSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2 |
| SMILES | COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) with two ester substituents: a benzyl group at position 1 and a methyl group at position 2. The stereogenic center at C2 adopts the (S)-configuration, critical for its spatial orientation and reactivity . Key structural parameters include:
The discrepancy in CAS numbers arises from stereochemical variations or registry updates. The (2S)-enantiomer (CAS 856781-81-2) is explicitly documented in synthetic studies , while 72978-22-4 may denote a racemic mixture or alternative isomer .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized via stereocontrolled routes emphasizing the (2S)-configuration. A common approach involves:
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Pyrrole Ring Formation: Cyclization of γ-amino ketones or via Paal-Knorr synthesis.
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Esterification: Sequential protection of carboxyl groups using benzyl and methyl chlorides under basic conditions.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (S)-configuration at C2 .
Reported yields range from 71% to 95%, depending on reaction optimization (e.g., solvent polarity, temperature).
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